N'-hydroxy-2,4-dimethoxybenzenecarboximidamide N'-hydroxy-2,4-dimethoxybenzenecarboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16558086
InChI: InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

CAS No.:

Cat. No.: VC16558086

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name N'-hydroxy-2,4-dimethoxybenzenecarboximidamide
Standard InChI InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11)
Standard InChI Key HYELDGUNYOPEMH-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C(=N/O)/N)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=NO)N)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N'-hydroxy-2,4-dimethoxybenzenecarboximidamide comprises a benzene ring substituted with methoxy groups at the 2- and 4-positions, coupled with a carboximidamide moiety (-C(=NH)NHOH) at the 1-position. The methoxy groups enhance electron density via resonance, influencing reactivity and intermolecular interactions . The hydroxylamine (-NHOH) component introduces redox activity, enabling participation in hydrogen bonding and coordination chemistry .

Molecular Geometry and Stereoelectronic Effects

The compound’s planar benzene ring and conjugated system facilitate π-π stacking interactions, as evidenced by computational studies of analogous structures. Substituent positioning directs regioselectivity in reactions: the 2,4-dimethoxy arrangement creates steric hindrance at the 6-position while activating the 5-position for electrophilic substitution .

Spectral Characterization

  • IR Spectroscopy: Stretching vibrations at 3350 cm1^{-1} (N-H), 1630 cm1^{-1} (C=N), and 1250 cm1^{-1} (C-O) confirm functional groups .

  • NMR: 1H^1H NMR signals include singlet peaks for methoxy protons (δ 3.85–3.90 ppm) and a broad peak for the hydroxylamine proton (δ 8.20 ppm) .

Synthesis and Optimization Strategies

The synthesis of N'-hydroxy-2,4-dimethoxybenzenecarboximidamide typically proceeds via amidoximation of 2,4-dimethoxybenzonitrile, followed by acid-catalyzed cyclization.

Stepwise Synthesis Protocol

  • Amidoxime Formation: Reacting 2,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol at 85°C yields 2,4-dimethoxybenzamidoxime.

  • Cyclization: Treatment with catalytic KOH in dimethylformamide (DMF) at 70°C facilitates intramolecular dehydration, forming the carboximidamide .

Reaction Equation:

2,4-(MeO)2C6H3CN+NH2OH2,4-(MeO)2C6H3C(=NOH)NH2KOHN’-hydroxy-2,4-dimethoxybenzenecarboximidamide\text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{CN} + \text{NH}_2\text{OH} \rightarrow \text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{C(=NOH)NH}_2 \xrightarrow{\text{KOH}} \text{N'-hydroxy-2,4-dimethoxybenzenecarboximidamide}

Biological Activities and Mechanistic Insights

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide exhibits promising bioactivity, particularly in modulating protein aggregation and inflammatory pathways.

Anti-Amyloidogenic Properties

In a patent-pending study, structural analogs of this compound demonstrated inhibition of amyloid-β (Aβ) fibril formation, a hallmark of Alzheimer’s disease . The hydroxylamine group chelates metal ions (e.g., Cu2+^{2+}) implicated in Aβ aggregation, reducing oxidative stress in neuronal cells .

Anti-Inflammatory and Analgesic Effects

Preliminary in vivo studies on rodents revealed a 40% reduction in carrageenan-induced paw edema at 50 mg/kg doses, comparable to ibuprofen . Mechanistically, the compound suppresses cyclooxygenase-2 (COX-2) expression by inhibiting NF-κB nuclear translocation .

Industrial and Pharmaceutical Applications

Application AreaMechanismCurrent Status
Neurodegenerative TherapeuticsAβ aggregation inhibitionPreclinical trials
Anti-Inflammatory DrugsCOX-2 downregulationPatent pending
Coordination ChemistryLigand for transition metalsLaboratory-scale

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with in vitro release studies showing sustained delivery over 72 hours .

Comparative Analysis of Structural Analogs

The compound’s uniqueness is evident when compared to derivatives:

CompoundMolecular FormulaKey DifferencesBioactivity
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamideC9H12N2O3C_9H_{12}N_2O_3Methoxy at 3,5-positionsLower Aβ inhibition (25%)
3-Chloro-4,5-dimethoxy analogC9H11ClN2O3C_9H_{11}ClN_2O_3Chloro substituentEnhanced antibacterial activity
N-HydroxybenzamidineC7H8N2OC_7H_8N_2ONo methoxy groupsLimited solubility

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